11-Dehydrocorticosterone

描述

It is a potent mineralocorticoid with greater activity than corticosterone . This compound plays a significant role in various physiological processes, including the regulation of electrolyte balance and blood pressure.

准备方法

合成路线及反应条件: 11-脱氢皮质酮的合成通常涉及皮质酮的氧化。 一种常见的方法包括在受控条件下使用三氧化铬或氯铬酸吡啶等氧化剂 。

工业生产方法: 11-脱氢皮质酮的工业生产通常采用微生物转化法。 例如,用简单棒状杆菌处理11,21-氢化可的松二乙酸酯可以得到11-脱氢皮质酮 。这种方法由于其特异性和效率而具有优势。

化学反应分析

反应类型: 11-脱氢皮质酮会发生各种化学反应,包括:

氧化: 转化为11-酮皮质酮。

还原: 形成11β-羟基皮质酮。

取代: 涉及官能团取代的反应。

常用试剂和条件:

氧化: 三氧化铬,氯铬酸吡啶。

还原: 硼氢化钠,氢化锂铝。

取代: 卤化剂,亲核试剂。

主要产物:

氧化: 11-酮皮质酮。

还原: 11β-羟基皮质酮。

取代: 各种卤代衍生物。

科学研究应用

Role in Metabolic Disorders

11-DHC has been implicated in metabolic syndrome and related disorders. Studies have demonstrated that chronic administration of 11-DHC in murine models leads to increased circulating glucocorticoids, resulting in insulin resistance and increased adiposity. Specifically, male C57BL/6J mice treated with 11-DHC exhibited marked weight gain and metabolic dysregulation due to elevated corticosterone levels derived from 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity . This highlights the potential of 11-DHC as a model compound for studying the mechanisms underlying metabolic syndrome.

Investigating Cardiovascular Health

Research has shown that 11-DHC influences angiogenesis, particularly in conditions like critical limb ischemia (CLI). Inhibiting 11β-HSD1 activity, which converts 11-DHC to active corticosterone, has been associated with enhanced angiogenesis in experimental models. However, while blocking this enzyme can stimulate angiogenesis, it alone may not be sufficient to improve outcomes in ischemic conditions . This suggests that 11-DHC could be a critical factor in understanding the interplay between glucocorticoids and vascular health.

Impact on Muscle Metabolism

In studies involving murine myotubes, 11-DHC was found to affect protein metabolism similarly to cortisol. It decreased protein synthesis while increasing degradation, indicating its role in muscle catabolism . Selective inhibition of 11β-HSD1 prevented these adverse effects, emphasizing the importance of this enzyme's regulation in muscle health and potential therapeutic interventions for muscle-wasting conditions.

Research Methodologies

Quantitative analysis of 11-DHC is crucial for understanding its physiological roles. Advanced techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure levels of 11-DHC and its active metabolites in biological samples . These methodologies are essential for validating animal models and understanding the enzyme's activity in various disease states.

Clinical Implications

The implications of 11-DHC extend into clinical research, particularly regarding its role in conditions like apparent mineralocorticoid excess (AME). In patients with AME, the inability to metabolize cortisol effectively leads to symptoms resembling mineralocorticoid excess due to unregulated activation of mineralocorticoid receptors by cortisol . Understanding the dynamics of 11-DHC could provide insights into therapeutic strategies for managing such endocrine disorders.

Case Studies and Findings

- Metabolic Syndrome : Chronic administration of 11-DHC was shown to induce insulin resistance and weight gain in wild-type mice but not in liver-specific knockout models lacking 11β-HSD1, suggesting a localized effect on metabolism .

- Angiogenesis : Inhibition of 11β-HSD1 led to increased angiogenic responses in certain models but did not translate into improved clinical outcomes for CLI patients, indicating a complex interaction between glucocorticoids and vascular health .

- Muscle Health : Research indicated that both cortisone and 11-DHC exert similar effects on protein metabolism in muscle cells, reinforcing the need for targeted therapies that modulate glucocorticoid action .

作用机制

11-脱氢皮质酮主要通过与盐皮质激素受体相互作用发挥其作用。当与这些受体结合时,它会影响参与电解质和体液平衡的特定基因的转录。 这种相互作用导致体内钠和钾水平的调节,从而影响血压 。

类似化合物:

皮质酮: 另一种具有类似盐皮质激素活性的皮质类固醇,但效力较低。

可的松: 一种具有抗炎作用的糖皮质激素。

11-脱氧皮质酮: 皮质酮的先驱,具有盐皮质激素活性

独特性: 11-脱氢皮质酮的独特性在于其强效的盐皮质激素活性,高于皮质酮。 这使其在专注于电解质平衡和血压调节的研究中特别有价值 。

相似化合物的比较

Corticosterone: Another corticosteroid with similar mineralocorticoid activity but less potent.

Cortisone: A glucocorticoid with anti-inflammatory properties.

11-Deoxycorticosterone: A precursor to corticosterone with mineralocorticoid activity

Uniqueness: 11-Dehydrocorticosterone is unique due to its potent mineralocorticoid activity, which is greater than that of corticosterone. This makes it particularly valuable in research focused on electrolyte balance and blood pressure regulation .

生物活性

11-Dehydrocorticosterone (11-DHC) is a steroid hormone that plays a crucial role in the regulation of various physiological processes, particularly in relation to glucocorticoid metabolism. This article provides an in-depth exploration of its biological activity, mechanisms of action, and implications for health, drawing on diverse research findings.

Overview of this compound

11-DHC is a keto metabolite of corticosterone, produced through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts active glucocorticoids like cortisol into their inactive forms. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive forms back to active glucocorticoids, thereby amplifying their effects in tissues such as the liver and brain .

The biological activity of 11-DHC is primarily mediated through its interaction with glucocorticoid receptors and its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. It has been shown that:

- Activation of Glucocorticoid Receptors : While 11-DHC itself is a poor agonist for mineralocorticoid receptors, it can influence glucocorticoid receptor activity indirectly by serving as a substrate for 11β-HSD1, leading to increased levels of active corticosterone .

- Regulation of Metabolic Processes : Chronic administration of 11-DHC in animal models has been linked to metabolic syndrome characteristics, including increased adiposity and insulin resistance. This effect is attributed to enhanced local regeneration of active glucocorticoids via 11β-HSD1 .

Biological Effects

The biological effects of 11-DHC can be categorized into several key areas:

- Metabolic Syndrome : Studies indicate that elevated levels of 11-DHC contribute to metabolic abnormalities. In male C57BL/6J mice, chronic exposure to 11-DHC resulted in significant weight gain and insulin resistance, highlighting its role in promoting metabolic syndrome .

- Inflammation and Immune Response : The enzyme 11β-HSD1 is expressed in immune cells and has been shown to modulate inflammatory responses. In models of inflammation, deficiency in this enzyme led to enhanced recruitment of inflammatory cells, suggesting that 11-DHC may play a role in regulating immune responses through glucocorticoid activation .

- Cognitive Function : Research involving knockout mice lacking 11β-HSD1 demonstrated improved cognitive function despite elevated corticosterone levels. This suggests that the modulation of glucocorticoid activity by 11-DHC may have protective effects on cognitive health under certain conditions .

Case Studies

Several studies have illustrated the biological activity and implications of 11-DHC:

- Metabolic Impact Study : A study involving the administration of 11-DHC to wild-type mice showed increased weight gain and insulin resistance compared to controls. However, liver-specific knockout mice for 11β-HSD1 did not exhibit these adverse effects when treated with 11-DHC, indicating a protective mechanism against metabolic dysregulation .

- Inflammation Model : In models where inflammation was induced via thioglycollate injection, researchers observed that mice deficient in 11β-HSD1 had heightened inflammatory responses. This suggests that the presence of 11-DHC may exacerbate inflammation by enhancing local glucocorticoid levels through its conversion by 11β-HSD1 .

Summary Table

| Biological Activity | Description |

|---|---|

| Glucocorticoid Activation | Converts inactive forms into active glucocorticoids via 11β-HSD1 |

| Metabolic Effects | Associated with increased adiposity and insulin resistance |

| Inflammatory Response | Modulates immune cell activity and inflammation severity |

| Cognitive Function | May protect against cognitive decline despite elevated stress hormones |

属性

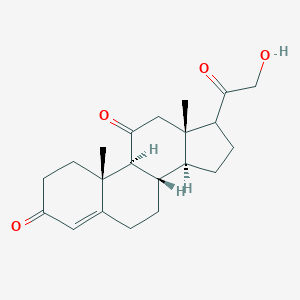

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFLCEKSBBHCMO-KJQYFISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-23-1 | |

| Record name | 11-Dehydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dehydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-DEHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4V44A3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 11β-HSDs are enzymes that catalyze the interconversion of 11-DHC and corticosterone (cortisol in humans). [] There are two main isoforms: 11β-HSD1 and 11β-HSD2. 11β-HSD1 primarily acts as a reductase, converting 11-DHC to corticosterone, effectively increasing the local concentration of active glucocorticoids within cells. [, , ] Conversely, 11β-HSD2 acts as a dehydrogenase, converting corticosterone to 11-DHC, thus preventing glucocorticoids from binding to mineralocorticoid receptors. [, ]

A: Chronic administration of 11-DHC to male C57BL/6J mice resulted in elevated circulating glucocorticoids, down-regulation of the hypothalamic-pituitary-adrenal (HPA) axis, increased body weight gain and adiposity, and insulin resistance. [] Notably, these adverse metabolic effects were absent in mice with liver-specific 11β-HSD1 knockout, highlighting the crucial role of hepatic 11β-HSD1 in mediating the metabolic impact of 11-DHC. []

ANone:

A: While the provided research articles primarily focus on the biological activity and metabolism of 11-DHC, spectroscopic data like UV and Infrared (IR) spectra have been used historically for the identification and characterization of this compound. [] These techniques can provide information about the functional groups present in the molecule.

A: The research articles provided do not specifically address the material compatibility of 11-DHC. Stability studies under various conditions are essential for understanding the compound's shelf life and potential for pharmaceutical development. []

A: Formulation strategies can significantly impact the stability, solubility, and bioavailability of 11-DHC. [] These strategies might involve using specific excipients, developing different dosage forms (e.g., tablets, capsules, injections), or employing techniques like microencapsulation to protect the compound from degradation.

A: 11-Dehydrocorticosterone itself is not a catalyst. Instead, it serves as a substrate for enzymes like 11β-HSDs, which catalyze its interconversion with corticosterone. [, , ]

A: While the research papers provided don't delve into the computational chemistry aspects of 11-DHC, these methods can be valuable for understanding its interactions with receptors and enzymes. Molecular docking studies can predict the binding affinity and mode of 11-DHC to its targets. []

A: Structural modifications to 11-DHC can significantly impact its activity, potency, and selectivity for MR and GR. [] For instance, the presence of the 11-keto group is crucial for its interaction with 11β-HSDs. [, ]

A: Specific structural features dictate the interactions of 11-DHC with its biological targets. Modifications to these features can alter its binding affinity, metabolic stability, and overall efficacy. [] Understanding these SAR relationships is essential for designing analogs with improved pharmacological properties.

A: Detailed information about the stability of 11-DHC under various storage conditions and formulation strategies employed to improve its stability, solubility, or bioavailability is not available in the provided research papers. []

A: The research articles provided offer limited information on the ADME (absorption, distribution, metabolism, excretion) properties and in vivo activity and efficacy of 11-DHC. []

A: In vitro studies have shown that 11-DHC can modulate the activity of enzymes like 11β-HSDs in cell cultures. [, , ] In vivo studies using animal models, such as the chronic administration of 11-DHC to male C57BL/6J mice, have demonstrated its effects on metabolic parameters, including body weight, adiposity, and insulin resistance. [] Clinical trials in humans would be needed to assess its efficacy and safety in a clinical setting. []

A: Yes, rodent models, particularly mice, have been used to investigate the metabolic effects of 11-DHC. [] For instance, studies have employed chronic administration of 11-DHC to mice to understand its role in inducing metabolic syndrome. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。